molecular formula C12H12N4O2S B2460365 2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid CAS No. 860785-73-5

2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B2460365
CAS No.: 860785-73-5
M. Wt: 276.31
InChI Key: IIURDQDFVXXPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with phenyl isothiocyanate under basic conditions to form the intermediate, which is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated thiazole derivatives.

Scientific Research Applications

2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity by forming stable complexes. The thiazole ring plays a crucial role in this interaction, facilitating binding through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylthiazole: Lacks the acetic acid group, making it less versatile in certain applications.

    Thiazole-4-carboxylic acid: Contains a carboxylic acid group but lacks the amino(imino)methyl group, affecting its reactivity and binding properties.

Uniqueness

2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid is unique due to the presence of both the amino(imino)methyl and acetic acid groups, which enhance its reactivity and potential for forming stable complexes with biological targets. This dual functionality makes it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[2-(diaminomethylideneamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c13-11(14)16-12-15-10(7-4-2-1-3-5-7)8(19-12)6-9(17)18/h1-5H,6H2,(H,17,18)(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIURDQDFVXXPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N=C(N)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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